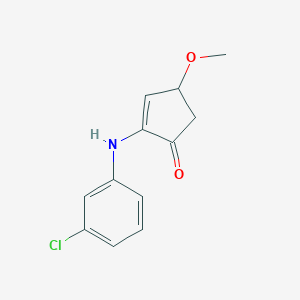
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-, also known as CMA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CMA is a cyclic ketone with a chlorine-substituted aniline group attached to the cyclopentenone ring. This compound has been shown to have various biological activities and has potential applications in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- is not fully understood. However, studies have shown that 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). These enzymes and proteins are involved in various biological processes, including inflammation, cancer, and epigenetic regulation.
Effets Biochimiques Et Physiologiques
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been shown to have various biochemical and physiological effects. It can inhibit the production of prostaglandins, which are involved in inflammation. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been shown to modulate gene expression by inhibiting HDACs and DNMTs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- in lab experiments is its unique chemical structure, which allows for the study of various biological processes. However, one limitation is that 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-. One area of research is the development of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- derivatives with improved pharmacological properties. Another direction is the investigation of the role of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- in epigenetic regulation and its potential use in epigenetic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- and its potential applications in drug discovery and development.
In conclusion, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has potential applications in drug discovery and development, and has been shown to have various biological activities. Further studies are needed to fully understand the mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- and its potential applications in the field of medicine.
Méthodes De Synthèse
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can be synthesized using a multi-step process starting from 2-cyclopentenone. The first step involves the reaction of 2-cyclopentenone with 3-chloroaniline in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the intermediate compound, which is then treated with methoxyamine hydrochloride to yield the final product, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-.
Applications De Recherche Scientifique
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been extensively studied for its potential use in drug discovery and development. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has also been used as a chemical probe to investigate the biological functions of various proteins and enzymes.
Propriétés
IUPAC Name |
2-(3-chloroanilino)-4-methoxycyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-16-10-6-11(12(15)7-10)14-9-4-2-3-8(13)5-9/h2-6,10,14H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLFZPPSYYJZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)C(=C1)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
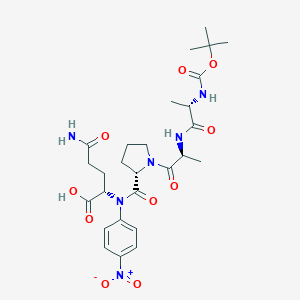
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
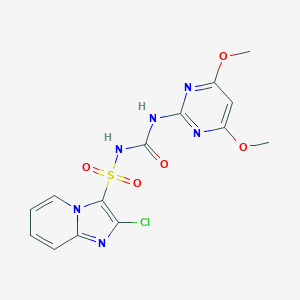
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
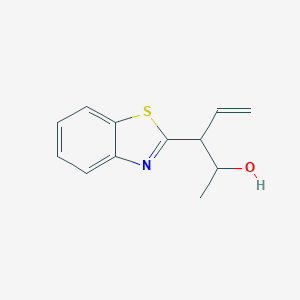
![4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B37602.png)
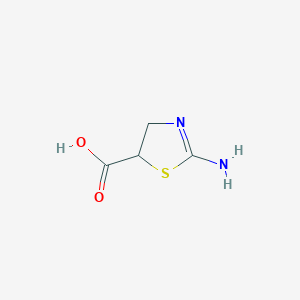
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
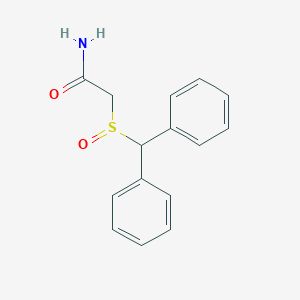
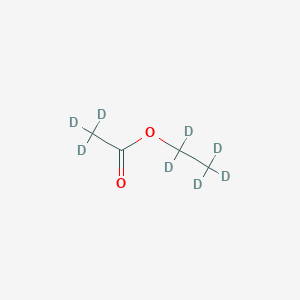
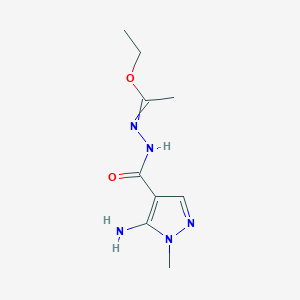
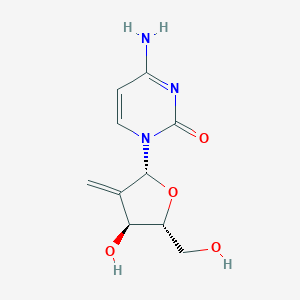
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)